molecular formula C43H59N13O9 B14206834 L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-histidyl-L-glutamic acid CAS No. 824959-23-1

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-histidyl-L-glutamic acid

Cat. No.: B14206834
CAS No.: 824959-23-1
M. Wt: 902.0 g/mol
InChI Key: BFPNRUQDUPYZSQ-LXOXETEGSA-N
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Description

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-histidyl-L-glutamic acid is a complex peptide compound with a molecular formula of C43H59N13O9 and a molecular weight of approximately 902.01 Da . This compound is notable for its intricate structure, which includes multiple amino acid residues linked together, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-histidyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, often incorporating advanced purification techniques like preparative HPLC and lyophilization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-histidyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan and histidine residues, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions may target disulfide bonds if present, using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted through reactions with specific reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), peracids.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).

Major Products

The major products formed from these reactions depend on the specific residues involved. For example, oxidation of tryptophan can lead to the formation of N-formylkynurenine.

Scientific Research Applications

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-histidyl-L-glutamic acid has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-histidyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, influencing processes like signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-histidyl-L-glutamic acid is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group, which imparts distinct chemical and biological properties.

Properties

CAS No.

824959-23-1

Molecular Formula

C43H59N13O9

Molecular Weight

902.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C43H59N13O9/c44-17-7-6-12-29(45)37(59)52-31(14-8-18-49-43(46)47)38(60)55-34(20-26-22-50-30-13-5-4-11-28(26)30)40(62)54-33(19-25-9-2-1-3-10-25)39(61)56-35(21-27-23-48-24-51-27)41(63)53-32(42(64)65)15-16-36(57)58/h1-5,9-11,13,22-24,29,31-35,50H,6-8,12,14-21,44-45H2,(H,48,51)(H,52,59)(H,53,63)(H,54,62)(H,55,60)(H,56,61)(H,57,58)(H,64,65)(H4,46,47,49)/t29-,31-,32-,33-,34-,35-/m0/s1

InChI Key

BFPNRUQDUPYZSQ-LXOXETEGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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